O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine
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Overview
Description
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or other suitable substrates . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts such as copper or ruthenium . Another approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. Metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of recyclable catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines.
Scientific Research Applications
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: A simpler isoxazole derivative with similar biological activities.
5-Phenylisoxazole: Another isoxazole compound with potential therapeutic applications.
4-Substituted Methoxycarbonyl-Isoxazole: Known for its antimicrobial properties.
Uniqueness
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
O-[(3-methyl-1,2-benzoxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H10N2O2/c1-6-8-4-7(5-12-10)2-3-9(8)13-11-6/h2-4H,5,10H2,1H3 |
InChI Key |
QABJOBLFENZLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)CON |
Origin of Product |
United States |
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